3-Bromo-2'-ethyl-6'-methylpropionanilide
Description
3-Bromo-2'-ethyl-6'-methylpropionanilide is a brominated aromatic amide featuring a propionanilide backbone substituted with ethyl and methyl groups at the 2' and 6' positions, respectively, and a bromine atom at the 3-position of the aniline ring. The compound’s amide group confers stability against hydrolysis compared to esters, while bromine enhances electrophilic reactivity for further functionalization .
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
3-bromo-N-(2-ethyl-6-methylphenyl)propanamide |
InChI |
InChI=1S/C12H16BrNO/c1-3-10-6-4-5-9(2)12(10)14-11(15)7-8-13/h4-6H,3,7-8H2,1-2H3,(H,14,15) |
InChI Key |
OXCRLLANEWZJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCBr)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3)
- Structure: Contains a brominated quinoline core linked to an ethyl ester group. Molecular formula: C₁₄H₁₄BrNO₂; molar mass: 308.17 g/mol .
- Comparison: Functional Groups: The quinoline derivative has an ester (-COOEt), while 3-bromo-2'-ethyl-6'-methylpropionanilide features an amide (-CONH-). Amides exhibit greater hydrolytic stability, making them preferable in drug design for metabolic resistance. Aromatic System: Quinoline’s heterocyclic structure offers π-π stacking and hydrogen-bonding capabilities, whereas the anilide’s benzene ring may prioritize steric effects due to ethyl/methyl substituents. Bromine Position: Both compounds have bromine at the 3-position, but the electronic effects differ due to the quinoline’s nitrogen atom vs. the anilide’s amide group.
3-Bromo-2,4,6-trimethoxyacetophenone (Compound 39 in )
- Structure: Brominated acetophenone with methoxy groups at 2, 4, and 6 positions.
- Comparison: Reactivity: The acetophenone’s ketone group is more electrophilic than the anilide’s amide, enabling nucleophilic additions. Bromination in both compounds likely employs similar reagents (e.g., Br₂ or NBS), but steric hindrance from the anilide’s ethyl/methyl groups may reduce reaction efficiency . Applications: Trimethoxyacetophenones are intermediates in natural product synthesis, whereas brominated anilides may target bioactivity due to amide stability.
Physicochemical Properties
| Property | This compound | Ethyl 2-(3-bromoquinolin-6-yl)propanoate | 3-Bromo-2,4,6-trimethoxyacetophenone |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₅BrN₂O (estimated) | C₁₄H₁₄BrNO₂ | C₁₁H₁₃BrO₄ |
| Molar Mass (g/mol) | ~285.2 | 308.17 | 297.13 |
| Functional Groups | Amide, bromo, ethyl, methyl | Ester, bromo, quinoline | Ketone, bromo, methoxy |
| Stability | High (amide) | Moderate (ester) | High (methoxy protection) |
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